N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(naphthalen-2-yloxy)acetamide
Descripción
This compound features a phenylacetamide backbone substituted with a cyclopropylcarbamoyl methyl group at the para position and a naphthalen-2-yloxy moiety at the acetamide’s α-carbon.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-22(24-20-10-11-20)13-16-5-8-19(9-6-16)25-23(27)15-28-21-12-7-17-3-1-2-4-18(17)14-21/h1-9,12,14,20H,10-11,13,15H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACROYCXEDGAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting with the reaction of cyclopropylamine with chloroacetic acid to form cyclopropylcarbamoyl chloride. This intermediate is then reacted with 4-aminophenol to produce the target compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to neutralize the by-products. The reaction mixture is then purified through crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reactions with nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(naphthalen-2-yloxy)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action may vary depending on the application and the biological system involved.
Comparación Con Compuestos Similares
c. Sulfamoyl and Fluorophenyl Variants
- N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide () contains a sulfamoyl group, a polar moiety common in antibacterial agents. This contrasts with the cyclopropylcarbamoyl group, which is less polar but retains hydrogen-bonding capability via the amide .
- N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () incorporates a fluorophenyl group, a bioisostere that enhances lipophilicity and membrane permeability. The target compound’s naphthyloxy group provides a larger aromatic surface for hydrophobic interactions .
Physicochemical Properties
- Polarity : The triazole-containing analogs () exhibit higher polarity due to the triazole’s NH group and nitro substituents. The target compound’s cyclopropylcarbamoyl group balances moderate polarity with enhanced lipophilicity.
- Melting Points : Triazole derivatives (e.g., 6b ) may have elevated melting points (150–152°C for ’s compound) due to hydrogen bonding. The target compound’s melting point is unlisted but likely lower due to reduced polar interactions.
Actividad Biológica
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(naphthalen-2-yloxy)acetamide, a synthetic compound, belongs to a class of organic molecules known as amides. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including antimicrobial properties, anti-inflammatory effects, and other pharmacological potentials.
Chemical Structure and Properties
The molecular structure of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(naphthalen-2-yloxy)acetamide can be described as follows:
- Molecular Formula : CHNO
- CAS Number : 1060230-87-6
The compound features a cyclopropylcarbamoyl group attached to a phenyl ring and a naphthalene moiety, contributing to its distinct chemical properties and biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(naphthalen-2-yloxy)acetamide exhibit significant antimicrobial properties. For instance, a study on newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated effective antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans . The structure-activity relationship (SAR) analysis revealed that the position of substituents on the phenyl ring significantly influences antimicrobial efficacy.
| Compound | Gram-positive Activity | Gram-negative Activity | Yeast Activity |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Highly Effective | Less Effective | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | Very Effective | Less Effective | Moderate |
Anti-inflammatory Properties
Chromene derivatives, which share structural similarities with N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(naphthalen-2-yloxy)acetamide, are known for their anti-inflammatory and analgesic properties. Although specific data on this compound's anti-inflammatory activity is limited, related compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines .
The precise mechanism of action for N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(naphthalen-2-yloxy)acetamide is not fully elucidated. However, it is hypothesized that its interactions with biological targets may involve modulation of enzyme activities or receptor binding based on the structural characteristics shared with other bioactive compounds .
Case Studies and Research Findings
- Study on Structural Analogues : A comparative analysis of various chromene derivatives indicated that modifications in the cyclopropylcarbamoyl group could enhance biological activity. These derivatives were screened for their potential as anti-inflammatory agents and demonstrated varying degrees of efficacy depending on their structural features .
- QSAR Analysis : Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of similar compounds. These models suggest that lipophilicity and molecular size significantly influence the ability of these compounds to penetrate cell membranes and exert antimicrobial effects .
- Pharmacological Applications : The potential applications of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(naphthalen-2-yloxy)acetamide in drug development are promising. Its unique structure may lead to the discovery of new therapeutic agents targeting inflammation and infection .
Q & A
Q. What are the optimal synthetic routes for N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(naphthalen-2-yloxy)acetamide, and how can purity be ensured?
Methodological Answer : Multi-step synthesis is typically required, starting with the preparation of the cyclopropane carboxamide intermediate. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the cyclopropylcarbamoyl group to the phenylacetic acid backbone .
- Etherification : React naphthalen-2-ol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the naphthyloxy moiety .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Validate purity via HPLC (>95%) and TLC monitoring .
Q. How can structural integrity be confirmed for this compound?
Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the cyclopropyl group (δ 0.5–1.5 ppm for CH₂ protons), naphthyloxy aromatic protons (δ 7.0–8.5 ppm), and acetamide NH (δ 8.0–8.5 ppm) .
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and carbonyl groups) .
- Mass spectrometry : Use high-resolution MS (HRMS-ESI) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₂₃H₂₃N₂O₃) .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
Methodological Answer : Use a hybrid approach:
- Docking studies : Model the compound into target active sites (e.g., COX-2 or kinase domains) using AutoDock Vina. Focus on naphthyloxy and cyclopropyl groups for hydrophobic interactions .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify critical residues (e.g., hydrogen bonds with catalytic lysine or serine) .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to predict activity against related targets .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer : Systematically address variability:
- Assay standardization : Replicate experiments under controlled conditions (e.g., serum-free media, fixed incubation times) to minimize environmental bias .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Target validation : Apply CRISPR/Cas9 knockout of putative targets (e.g., COX-2) to confirm mechanism-specific effects .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
Methodological Answer : Modify formulation and derivatization:
- Prodrug design : Introduce phosphate or PEG groups at the acetamide nitrogen to improve aqueous solubility .
- Nanocarriers : Encapsulate in PLGA nanoparticles (70–100 nm) for sustained release; characterize via dynamic light scattering (DLS) .
- Pharmacokinetics : Conduct IV/PO dosing in rodents, with plasma analysis via LC-MS/MS to calculate bioavailability (%F) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer : Focus on modular substitutions:
- Vary the cyclopropyl group : Replace with bicyclo[1.1.1]pentane or tert-butyl to assess steric effects on target binding .
- Modify the naphthyloxy moiety : Introduce electron-withdrawing groups (e.g., -NO₂) or extend conjugation (e.g., pyrenyl) to alter π-π stacking .
- Evaluate bioisosteres : Substitute the acetamide with sulfonamide or urea groups to compare hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
